molecular formula C22H36N2O B11501782 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine

Cat. No.: B11501782
M. Wt: 344.5 g/mol
InChI Key: JINHOPPIDWTUQL-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a butan-1-amine chain, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by influencing signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C22H36N2O

Molecular Weight

344.5 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine

InChI

InChI=1S/C22H36N2O/c1-16(2)9-12-24(13-10-17(3)4)14-11-20-18(5)23-22-8-7-19(25-6)15-21(20)22/h7-8,15-17,23H,9-14H2,1-6H3

InChI Key

JINHOPPIDWTUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CCC(C)C)CCC(C)C

Origin of Product

United States

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